![molecular formula C15H22N2O2 B2412414 4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1327174-99-1](/img/structure/B2412414.png)

4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

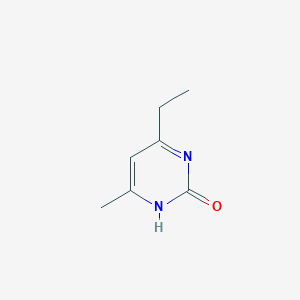

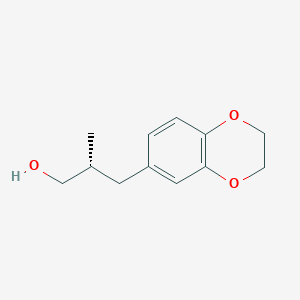

4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol, also known as CHIM-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds The compound is utilized as a chemical scaffold in the synthesis of various heterocyclic compounds. It's significant as a building block for creating structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound allows for mild reaction conditions in generating diverse cynomethylene dyes from a range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. The ongoing research in this field indicates the potential for more innovative transformations involving this compound (Gomaa & Ali, 2020).

Epigenetic Modifications and DNA Repair The compound is associated with epigenetic processes, particularly DNA methylation and hydroxymethylation. DNA methylation is a significant epigenetic modification that impacts chromatin structure, transcriptional repression, and suppression of transposable elements. The related compound, 5-hydroxymethylcytosine, is a marker for various cancers and neurological disorders. Understanding the role of hydroxymethylation in DNA repair systems is crucial, and this compound's relationship with such epigenetic markers offers insights into the underlying mechanisms of disease progression and potential therapeutic interventions (Shukla, Sehgal, & Singh, 2015).

Environmental Epigenetics and Genome Flexibility Research on hydroxymethylcytosine, which is structurally related to the given compound, highlights the significant impact of environmental factors on DNA methylation patterns and, by extension, on genome flexibility. Understanding how such compounds interact with environmental factors can shed light on the mechanisms underlying environmentally induced alterations in DNA methylation patterns, potentially offering new perspectives for epigenetic therapy and chemoprevention of environmentally induced epigenetic toxicity (Efimova et al., 2020).

Metabolic Pathways and Pharmacologic Activity The compound's structural features, particularly its hydroxymethyl group, are relevant to metabolic pathways in drug molecules. The hydroxymethyl groups are involved in metabolic hydroxy functionalization, leading to the formation of primary, secondary, or tertiary alcohols, which can significantly influence the pharmacologic activity of drug molecules. Understanding the metabolic pathways and the structural requirements for these transformations can provide valuable insights into the design and development of new drug molecules (El-Haj & Ahmed, 2020).

properties

IUPAC Name |

4-(cycloheptyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-15(19)14(12(10-18)8-16-11)9-17-13-6-4-2-3-5-7-13/h8-9,13,18-19H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUSVRHEERTRCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NC2CCCCCC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)

![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)

![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)